molecular formula C23H33ClN2O3 B13824207 1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride CAS No. 429691-70-3

1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride

Cat. No.: B13824207
CAS No.: 429691-70-3
M. Wt: 421.0 g/mol
InChI Key: YZCKZIOTDKYQNC-UHFFFAOYSA-N
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Description

1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride typically involves the following steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized by reacting ethylenediamine with a suitable dihalide under basic conditions.

    Substitution Reactions: The piperazine core is then subjected to substitution reactions with 2,6-dimethylphenyl and 3,4,5-trimethoxyphenyl groups. This can be achieved using appropriate halides or other leaving groups in the presence of a base.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-dimethylphenyl)piperazine: Lacks the 3,4,5-trimethoxyphenyl group.

    4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine: Lacks the 2,6-dimethylphenyl group.

    1-(2,6-dimethylphenyl)-4-phenylpiperazine: Contains a phenyl group instead of the 3,4,5-trimethoxyphenyl group.

Uniqueness

1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride is unique due to the presence of both 2,6-dimethylphenyl and 3,4,5-trimethoxyphenyl groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

CAS No.

429691-70-3

Molecular Formula

C23H33ClN2O3

Molecular Weight

421.0 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride

InChI

InChI=1S/C23H32N2O3.ClH/c1-17-7-6-8-18(2)22(17)25-13-11-24(12-14-25)10-9-19-15-20(26-3)23(28-5)21(16-19)27-4;/h6-8,15-16H,9-14H2,1-5H3;1H

InChI Key

YZCKZIOTDKYQNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CCC3=CC(=C(C(=C3)OC)OC)OC.Cl

Origin of Product

United States

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